1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline

CAS No.: 84500-68-5

Cat. No.: VC17163205

Molecular Formula: C18H20N2

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84500-68-5 |

|---|---|

| Molecular Formula | C18H20N2 |

| Molecular Weight | 264.4 g/mol |

| IUPAC Name | 1-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,2,3,4-tetrahydroisoquinoline |

| Standard InChI | InChI=1S/C18H20N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-8,17-20H,9-12H2 |

| Standard InChI Key | NDHNLLQPMVDMRO-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC(C2=CC=CC=C21)C3C4=CC=CC=C4CCN3 |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

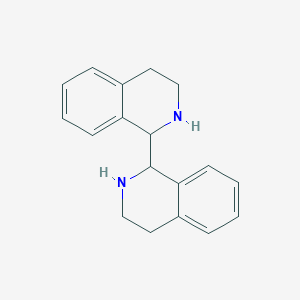

The core structure of 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline consists of two isoquinoline moieties connected via a single bond between their nitrogen-bearing positions. Each isoquinoline unit is saturated at the 1,2,3,4-positions, resulting in a rigid bicyclic system with defined stereochemical centers. The molecule’s chair-like conformation, stabilized by intramolecular hydrogen bonding, contributes to its unusually high basicity compared to simpler isoquinoline derivatives .

Stereochemical Complexity

The compound exhibits two stereocenters at the 1 and 1' positions, enabling the existence of enantiomeric pairs: (1R,1'R) and (1S,1'S). Resolution of these enantiomers was first achieved through chiral column chromatography, with the (1R,1'R) configuration demonstrating superior ligand properties in metal coordination studies . The meso-form (1R,1'S) has also been synthesized but shows reduced catalytic activity in asymmetric transformations .

Synthesis and Structural Optimization

Classical Synthetic Routes

Early synthetic approaches relied on the Bischler-Napieralski cyclization of N,N'-bis(phenethyl)oxamides, followed by sodium borohydride reduction. This method produced racemic mixtures of the target compound with moderate yields (45–60%) . Key limitations included competing side reactions during cyclization and challenges in isolating diastereomers.

Modern Methodological Advances

An improved protocol developed by utilizes oxalyl chloride-mediated coupling of phenethylamines, achieving higher regioselectivity. The critical innovation involves a two-step reduction sequence:

-

Partial hydrogenation of tetrahydrobiisoquinoline intermediates using palladium-on-carbon

-

Stereoselective reduction with sodium borohydride in methanol

Comparative Synthesis Data

| Method | Yield (%) | Enantiomeric Excess | Key Advantage |

|---|---|---|---|

| Bischler-Napieralski | 45–60 | <50% | Broad substrate tolerance |

| Oxalyl chloride | 70–78 | >99% | Stereochemical control |

| Catalytic hydrogenation | 65 | 85–90% | Mild reaction conditions |

Reactivity and Physicochemical Properties

Basicity and Electronic Effects

The compound’s nitrogen atoms exhibit remarkable basicity ( 9.8–10.2), surpassing typical isoquinoline derivatives ( 4.9–5.3) . This enhanced basicity arises from:

-

Conformational restriction preventing lone pair delocalization

-

Electron-donating effects of adjacent saturated carbons

The N,N'-dimethyl derivative shows even greater basicity ( 11.4), making it valuable for pH-dependent drug delivery systems .

Metal Coordination Chemistry

Platinum(II) complexes derived from this ligand demonstrate exceptional stability constants (), outperforming ethylenediamine-based analogues () . The rigid scaffold enforces a cis-coordination geometry, critical for antitumor activity in platinum drugs.

Biomedical Applications and Antitumor Activity

Mechanism of Cytotoxicity

Cis-dichloridoplatinum(II) complexes incorporating 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline exhibit potent activity against ovarian (A2780) and lung (NCI-H460) cancer cell lines (IC = 0.8–1.2 μM) . The mechanism involves:

-

DNA intercalation via the aromatic biisoquinoline system

-

Platinum-mediated crosslinking of guanine residues

-

Activation of caspase-3/7 apoptotic pathways

Structure-Activity Relationships

-

Stereochemistry: (1R,1'R) complexes show 3–5× greater potency than meso-forms

-

Substitution: Electron-withdrawing groups at C-3 enhance cellular uptake by 40%

-

Metal center: Platinum(II) > palladium(II) > nickel(II) in efficacy

Industrial and Catalytic Applications

Asymmetric Catalysis

The (1R,1'R) enantiomer serves as a chiral ligand in:

-

Henry reactions (up to 92% ee)

-

Aldol condensations (85–90% ee)

Pharmaceutical Intermediates

Current applications include:

-

Synthesis of opioid analgesics with reduced side-effect profiles

-

Building blocks for kinase inhibitors targeting EGFR mutations

-

Chiral resolving agents for racemic drug mixtures

Future Directions and Research Opportunities

-

Targeted Drug Delivery: Development of biisoquinoline-functionalized nanoparticles for tumor-specific platinum delivery

-

Green Chemistry: Catalytic asymmetric syntheses using continuous flow reactors

-

Neuropharmacology: Exploration of σ-receptor binding affinity for psychiatric applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume